N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with N,N-dimethylpiperidine-1,4-dicarboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N1,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors and modulating their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: This compound shares the dimethylamine functional group but lacks the sulfonyl and piperidine components.
N,N-dimethylurea: Similar in having dimethyl groups, but it has a different core structure.
trans-N,N-dimethylcyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a piperidine ring.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and dimethylamine groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-16-8-14-25(15-9-16)30(28,29)19-6-4-18(5-7-19)22-20(26)17-10-12-24(13-11-17)21(27)23(2)3/h4-7,16-17H,8-15H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGZYSZKNOGLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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